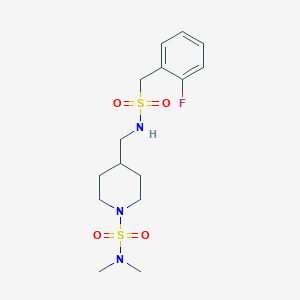

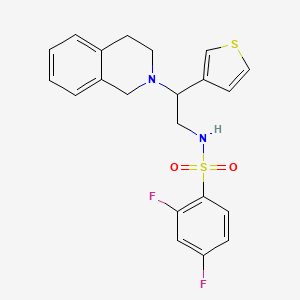

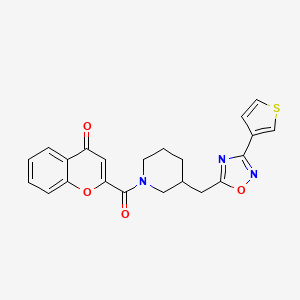

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents, particularly as antagonists for various receptors. For instance, sulfonamide derivatives have been studied as endothelin-A (ET(A)) receptor antagonists, which are relevant in the treatment of diseases like congestive heart failure . Similarly, sulfonamide compounds have been investigated for their role as TRPV1 antagonists, which could be beneficial in pain management . The structural characteristics of sulfonamides, such as the presence of a sulfonyl group attached to an amine, are crucial for their biological activity.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to enhance their binding affinity and selectivity to target receptors. In the context of ET(A) receptor antagonists, the introduction of an oxazole ring at the 4'-position of the biphenylsulfonamide core structure has been shown to significantly improve potency and metabolic stability . Similarly, for TRPV1 antagonists, systematic modifications on the 2-sulfonamido group have yielded highly potent antagonists, with specific N-benzyl phenylsulfonamide derivatives demonstrating higher affinities than the lead compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their interaction with biological targets. For example, the crystal structure of a related sulfonamide, methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate, reveals a staggered conformation around the S–N bond, which is consistent with the DFT-optimized molecular geometry. The crystal structure is stabilized by a network of hydrogen bonds and other non-covalent interactions, forming a three-dimensional framework . These structural insights are valuable for understanding how modifications to the sulfonamide scaffold can influence biological activity.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, which are often exploited during the synthesis of more complex derivatives. The reactivity of the sulfonyl and amine groups allows for the introduction of additional substituents, which can be tailored to improve the pharmacological profile of the compounds. For instance, the acylaminomethyl group substitution has been shown to increase the binding activity of ET(A) receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic regions, can affect the compound's interaction with biological membranes and its overall pharmacokinetic profile. The molecular surface electrostatic potential (MEP) and Hirshfeld surface analyses provide insights into the intermolecular interactions and contact areas, which are important for understanding the behavior of these compounds in biological systems .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on sulfonamide derivatives often focuses on their synthesis and chemical properties. For example, studies detail the synthesis of various sulfonamides and sulfonamide derivatives, exploring efficient, general protocols for their preparation. These compounds are investigated for their roles as enzyme inhibitors, highlighting their biological activity and potential for drug development (Kharkov University Bulletin Chemical Series, 2020).

Biological Evaluation

Sulfonamide-derived compounds, including those forming transition metal complexes, are characterized and evaluated for their biological activities. Studies demonstrate their antibacterial, antifungal, and cytotoxic activities, providing a basis for potential therapeutic applications (Applied Organometallic Chemistry, 2011).

Analytical Applications

The development of enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in biological samples exemplifies the analytical applications of sulfonamide chemistry. These assays utilize antibodies raised against sulfonamide haptens, allowing for the sensitive and selective detection of these compounds in complex matrices such as milk (Journal of Agricultural and Food Chemistry, 2009).

Drug Metabolism and Pharmacokinetics

The metabolism of sulfonamide drugs is an area of keen interest, with studies employing microbial-based systems to generate mammalian metabolites for structural characterization. Such research supports drug development by providing insights into the metabolic fate of drug candidates (Drug Metabolism and Disposition, 2006).

Propriétés

IUPAC Name |

4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDPKRVDMISIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)